molecular formula C18H18 B15341828 Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- CAS No. 17597-70-5

Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl-

Cat. No.: B15341828
CAS No.: 17597-70-5
M. Wt: 234.3 g/mol
InChI Key: AINPHPVLIAVCOW-UHFFFAOYSA-N
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Description

Cyclopenta[ef]heptalene, 3,5,8,10-tetramethyl- (C₁₈H₂₂) is a methyl-substituted derivative of the polycyclic aromatic hydrocarbon cyclopenta[ef]heptalene (C₁₄H₁₀). The parent compound features a non-alternant conjugated system with delocalized π-electrons, contributing to its unique electronic properties, such as a small positive singlet-triplet gap of +81 meV . The tetramethyl derivative, synthesized via cycloaddition reactions involving acetylenic esters (3% yield), introduces electron-donating methyl groups at positions 3, 5, 8, and 10, altering its electronic and steric profile . While direct ionization energy data for the tetramethyl derivative is unavailable, its dimethyl analog (3,5-dimethyl-cyclopenta[ef]heptalene, C₁₆H₁₄) exhibits a reduced ionization energy of 6.73 eV compared to the parent compound’s 6.84 eV, suggesting methyl substitution enhances electron density .

Properties

CAS No.

17597-70-5

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

5,7,11,13-tetramethyltricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C18H18/c1-11-7-13(3)16-5-6-17-14(4)8-12(2)10-15(9-11)18(16)17/h5-10H,1-4H3

InChI Key

AINPHPVLIAVCOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=C2C(=C1)C=C(C=C3C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- typically involves a one-pot synthesis method. This process includes the use of specific reagents and catalysts to facilitate the formation of the desired polycyclic structure . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the proper formation of the compound.

Industrial Production Methods

While detailed industrial production methods for Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the compound and the presence of the methyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes.

Scientific Research Applications

Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- involves its interaction with molecular targets through its electronic properties. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. The pathways involved include the perturbation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which affect its reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Parent Compound: Cyclopenta[ef]heptalene (C₁₄H₁₀)

  • Structure: A non-alternant fused-ring system with delocalized π-electrons.
  • Electronic Properties: Singlet-triplet gap (S₁–T₁) = +81 meV; ionization energy = 6.84 eV .
  • Applications: Studied for tunable excited-state dynamics in optoelectronic materials .

Substituted Derivatives

  • Contrasts with the tetramethyl derivative, where methyl groups (electron donors) likely preserve a positive gap but may reduce its magnitude.
  • 3,5-Dimethyl Derivative (C₁₆H₁₄):

    • Ionization energy = 6.73 eV, lower than the parent due to methyl-induced electron density enhancement .
    • Suggests tetramethyl substitution could further lower ionization energy, improving charge transport in semiconductors.

Azuleno[2,1,8-kla]heptalene Derivatives

  • Bare Azulenoheptalene: S₁–T₁ = +66 meV.
  • 2,8,11-Triol/Triamine Derivatives: Achieve inverted gaps (−9 meV and −16 meV, respectively) via acceptor/donor substitution at HOMO/LUMO nodal positions .
  • Comparison: Unlike hydroxyl/amine substituents, methyl groups lack strong electron-withdrawing capacity, limiting gap inversion in the tetramethyl derivative.

Benzo[f]cyclopenta[cd]azulene (C₁₈H₁₂)

  • Parent Compound: Large S₁–T₁ gap (+205 meV).
  • 2,3,8,10-Tetraol Derivative: Inverts gap to −2 meV .
  • Structural Contrast: The benzo-annulated core increases rigidity and conjugation, differing from cyclopenta[ef]heptalene’s non-alternant topology.

Dicyclopenta[ef,kl]heptalene (Azupyrene, C₁₆H₁₀)

  • Structure: A fused bicyclic system with extended conjugation.
  • Properties: Studied as a stable radical in electron spin resonance (ESR) spectroscopy, highlighting its persistent electronic structure .
  • Comparison: Larger π-system (vs. cyclopenta[ef]heptalene) enhances radical stability but complicates synthetic accessibility .

Research Implications and Challenges

The tetramethyl derivative’s low synthetic yield (3%) underscores challenges in isolating highly substituted non-alternant hydrocarbons . While methyl groups enhance electron density, their weak donor strength limits singlet-triplet gap inversion compared to hydroxyl/amine substituents. Future studies should explore hybrid substitution (e.g., methyl + acceptor groups) to optimize optoelectronic performance.

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